4-Phenylbutylmethyldichlorosilane
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Overview
Description
4-Phenylbutylmethyldichlorosilane, with the chemical formula C11H16Cl2Si, is an organic silicon compound. It is also known by its IUPAC name, dichloro-methyl-(4-phenylbutyl)silane. This compound is a colorless to yellowish liquid with a boiling point of 105-109°C at 1.5 mmHg and a density of 1.09 g/cm³.
Preparation Methods
4-Phenylbutylmethyldichlorosilane is typically synthesized through the reaction of 4-phenylbutanol with thionyl chloride. The reaction involves a series of steps, including the formation of intermediate compounds, which ultimately yield the target product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Phenylbutylmethyldichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of the chlorine atoms.
Hydrolysis: When exposed to water or moisture, it can hydrolyze, forming hydrochloric acid and corresponding silanols.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.
Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Phenylbutylmethyldichlorosilane has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organosilicon compounds.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Phenylbutylmethyldichlorosilane involves its reactivity with nucleophiles, leading to the formation of silanol and other derivatives. These reactions can influence various molecular targets and pathways, depending on the specific application and context. For example, in drug development, the compound’s interaction with biological molecules can be studied to understand its therapeutic potential .
Comparison with Similar Compounds
4-Phenylbutylmethyldichlorosilane can be compared with other organosilicon compounds, such as:
Dichloromethylsilane: A simpler compound with similar reactivity but lacking the phenylbutyl group.
Phenylmethyldichlorosilane: Contains a phenyl group but lacks the butyl chain, leading to different physical and chemical properties.
Butylmethyldichlorosilane: Contains a butyl group but lacks the phenyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of a phenyl group and a butyl chain, which imparts distinct properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
dichloro-methyl-(4-phenylbutyl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2Si/c1-14(12,13)10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBCFWIOGCOGTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCCC1=CC=CC=C1)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17776-69-1 |
Source
|
Record name | 4-Phenylbutylmethyldichlorosilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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